molecular formula C17H24N4O2S B2527660 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1211685-97-0

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2527660
CAS No.: 1211685-97-0
M. Wt: 348.47
InChI Key: NCJXNGJYUHLVAK-UHFFFAOYSA-N
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Description

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative designed for research applications. This compound features a complex molecular architecture incorporating a 1-methylpyrrole ring, a morpholinoethyl chain, and a thiophen-2-ylmethyl group, which may contribute to its binding affinity and selectivity in biochemical assays. Urea derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to act as enzyme inhibitors or receptor antagonists by forming key hydrogen bonds with biological targets . The specific structural motifs present in this molecule—such as the morpholine and thiophene groups—are commonly found in compounds active against a range of therapeutic targets . Researchers may find this chemical useful for probing signal transduction pathways, studying protein-protein interactions, or as a starting point for the development of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-20-6-2-5-15(20)16(21-7-9-23-10-8-21)13-19-17(22)18-12-14-4-3-11-24-14/h2-6,11,16H,7-10,12-13H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJXNGJYUHLVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Step 1: Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde.

    Step 2: Preparation of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanol.

    Step 3: Coupling of the intermediate with thiophen-2-ylmethyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholinoethyl-Substituted Ureas

The morpholinoethyl group is a common feature in urea derivatives due to its balance of hydrophilicity and steric bulk. Key comparisons include:

Compound Name Key Substituents Molecular Weight (g/mol) Yield/Purity Biological Relevance Reference
Target Compound 1-Methylpyrrole, thiophen-2-ylmethyl ~393.5 (calculated) N/A Hypothesized kinase inhibition N/A
1-(Benzo[d]thiadiazol-6-yl)-3-(2-morpholinoethyl)urea (14c) Benzo[d]thiadiazol-6-yl, morpholinoethyl ~293.3 97–99% purity PRMT3 inhibitor
1-(4-(6-Purinyl)phenyl)-3-(2-morpholinoethyl)urea (16) Purine-amino phenyl, morpholinoethyl 495.1 [M+H]+ 17% yield Kinase inhibition (implied)

Key Observations :

  • The morpholinoethyl group in compound 14c enhances solubility and binding affinity for PRMT3 .
  • In compound 16, the morpholinoethyl linker may stabilize interactions with hydrophobic enzyme pockets .
Thiophene-Containing Ureas

Thiophene rings influence electronic properties and binding specificity. Notable analogs:

Compound Name Thiophene Position Additional Groups Molecular Weight (g/mol) Reference
Target Compound 2-ylmethyl 1-Methylpyrrole, morpholinoethyl ~393.5 N/A
1-(2-(Thiophen-3-yl)ethyl)-3-(trifluoromethylphenyl)urea 3-yl Trifluoromethylphenyl 380.4
2-(Morpholinomethyl)thiophene-containing compound 2-yl (in complex) Pyrazolo-pyrimidine, fluorophenyl 531.3 [M+1]+

Key Observations :

  • Thiophen-2-yl groups (as in the target) may enhance π-π stacking compared to thiophen-3-yl derivatives .
Pyrrole-Containing Derivatives

Pyrrole rings contribute to aromatic interactions and metabolic stability:

Compound Name Pyrrole Substituent Key Feature Reference
Target Compound 1-Methyl-1H-pyrrol-2-yl Urea linkage N/A
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]urea 1H-Pyrrole-2-carbonyl Methoxyphenylurea
TFA-D-Phe-(2-(N-Me)Pyr) 1-Methyl-1H-pyrrol-2-yl Acetamide backbone

Key Observations :

  • The 1-methyl group on pyrrole (target compound) may reduce metabolic degradation compared to unsubstituted pyrroles .
  • highlights chiral synthesis of pyrrole-containing acetamides, underscoring the importance of stereochemistry in bioactive compounds .

Physicochemical and Spectroscopic Properties

  • LogP: The morpholinoethyl group likely reduces logP (increasing hydrophilicity), while the thiophene and pyrrole rings offset this effect.
  • Melting Points: Morpholinoethyl-containing ureas (e.g., 16: 161–163°C ) typically exhibit higher melting points than aliphatic analogs.
  • Spectroscopy :
    • ¹H NMR : Expected δ 6.5–7.5 ppm for thiophene and pyrrole protons.
    • LCMS : Molecular ion peaks (e.g., [M+H]+) would align with calculated weights (~393.5).

Biological Activity

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea, a complex organic compound, is characterized by its unique structural features, including a pyrrole ring, a morpholine moiety, and a thiophene group. These structural elements suggest potential biological activities that are of interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C19H27N3O3SC_{19}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 377.5 g/mol. Its structure includes functional groups that may interact with various biological targets.

PropertyValue
Molecular FormulaC19H27N3O3SC_{19}H_{27}N_{3}O_{3}S
Molecular Weight377.5 g/mol
Structural FeaturesPyrrole, Morpholine, Thiophene

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. The presence of the morpholine and thiophene rings may enhance its binding affinity to target proteins, potentially modulating their activity.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing signaling pathways related to various physiological responses.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that derivatives of the compound exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been shown to possess activity against various bacterial strains and fungi.

Anticancer Potential

There is emerging evidence indicating that compounds with pyrrole and thiophene structures can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. These effects are likely due to their interaction with DNA or critical signaling pathways in cancer cells.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Pyrrole Derivatives : Research has demonstrated that pyrrole-containing compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
  • Morpholine Compounds : Morpholine derivatives have been studied for their neuroprotective effects, suggesting that modifications to this structure can lead to significant therapeutic benefits.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other compounds possessing similar functionalities:

Compound NameStructure FeaturesBiological Activity
SulfanilamideBasic sulfonamide structureAntimicrobial
SulfamethoxazoleAdditional methyl group on benzeneAntimicrobial, anti-inflammatory
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)Pyrrole and morpholine combinationPotential anticancer

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